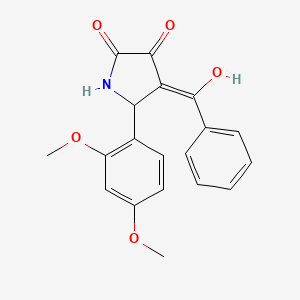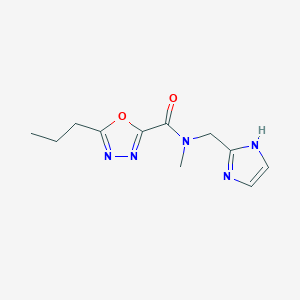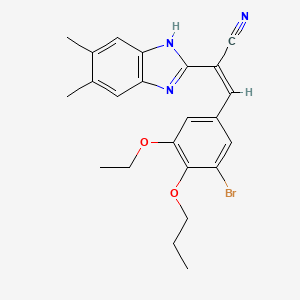![molecular formula C18H24N2S B5379649 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5379649.png)
1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine class of drugs. TFMPP is a psychoactive substance that has been used as a recreational drug due to its mild stimulant and hallucinogenic effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.
作用機序
The exact mechanism of action of 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A and 5-HT2C receptors in the brain. These receptors are involved in the regulation of mood, anxiety, and perception. 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine may also have effects on other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation. 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has also been shown to increase levels of the stress hormone cortisol, which may be related to its anxiogenic effects.
実験室実験の利点と制限
1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in high purity. Another advantage is that it has a relatively low toxicity profile, making it safe for use in animal studies. However, one limitation is that 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has limited selectivity for specific receptor subtypes, which may make it difficult to study the specific effects of the drug on different neurotransmitter systems.
将来の方向性
There are several future directions for research on 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine. One area of interest is the potential therapeutic applications of 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine in the treatment of anxiety and depression. Another area of interest is the potential use of 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine in the treatment of drug addiction. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine and its effects on different neurotransmitter systems.
合成法
1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine can be synthesized through several different methods, including the reaction of 2,5-dimethylphenylmagnesium bromide with 3-methyl-2-thiophenecarboxaldehyde, followed by the addition of piperazine. Another method involves the reaction of 2,5-dimethylphenylacetonitrile with 3-methyl-2-thiophenecarboxaldehyde, followed by the addition of piperazine and reduction with sodium borohydride.
科学的研究の応用
1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been studied for its potential therapeutic applications in scientific research. One study found that 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has anxiogenic effects, which could be useful in the treatment of anxiety disorders. Another study found that 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has antidepressant-like effects, which could be useful in the treatment of depression. 1-(2,5-dimethylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of cocaine.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S/c1-14-4-5-15(2)17(12-14)20-9-7-19(8-10-20)13-18-16(3)6-11-21-18/h4-6,11-12H,7-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXIFRZSBAPZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5379573.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-5-[(3-methoxyphenoxy)methyl]isoxazole-3-carboxamide](/img/structure/B5379592.png)

![N~2~-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5379606.png)
![4-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5379607.png)
![8-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5379612.png)
![4-chloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide](/img/structure/B5379614.png)

![ethyl 2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5379656.png)
![1-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5379663.png)
![N-[2-[1-cyano-2-(2-methoxyphenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5379668.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5379679.png)
